5-(Benzyloxy)-6-nitropyridin-3-amine
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Overview
Description
5-(Benzyloxy)-6-nitropyridin-3-amine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxy group at the 5-position, a nitro group at the 6-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-nitropyridin-3-amine typically involves multi-step organic reactions. One common method is the nitration of 5-(benzyloxy)pyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: 5-(Benzyloxy)-6-aminopyridin-3-amine.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
5-(Benzyloxy)-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of an amine group.
5-(Benzyloxy)-2-aminopyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-3-aminopyridine: Similar but without the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
5-(Benzyloxy)-6-nitropyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and an amine group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
166259-97-8 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6-nitro-5-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C12H11N3O3/c13-10-6-11(12(14-7-10)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8,13H2 |
InChI Key |
BQZNJBUESBXLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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